molecular formula C13H17N5 B8330417 4-((2-Benzyl)tetrazol-5-yl)piperidine

4-((2-Benzyl)tetrazol-5-yl)piperidine

Cat. No.: B8330417
M. Wt: 243.31 g/mol
InChI Key: PBVSUZMFHGEOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Benzyl)tetrazol-5-yl)piperidine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research due to its incorporation of the tetrazole heterocycle. The tetrazole ring is a privileged scaffold in drug design, primarily valued for its role as a bioisostere. It can effectively mimic a carboxylic acid group, offering a similar pKa range (4.5–4.9) and spatial arrangement of heteroatoms, while providing enhanced metabolic stability and increased lipophilicity, which can improve membrane penetration . This 2-benzyl-substituted tetrazole derivative is part of a class of compounds investigated for their potential in developing new therapeutic agents. The piperidine moiety is a common feature in bioactive molecules, and its combination with the tetrazole ring creates a versatile building block for constructing novel compounds. Such structures are frequently explored in multicomponent reactions (MCRs) to generate diverse and complex chemical libraries for high-throughput screening . In biochemical contexts, 1,5-disubstituted tetrazoles like this one can serve as effective cis-amide bond surrogates in peptidomimetics, potentially leading to modified peptide structures with greater stability or altered binding affinity . The benzyl group at the N-2 position of the tetrazole ring is a key structural feature that can influence the molecule's interactions with biological targets, such as through π-stacking with aromatic residues in enzyme binding pockets . This product is intended for research applications only, including but not limited to: use as a synthetic intermediate in organic chemistry, building block in the design of potential pharmacologically active compounds, and as a reference standard in analytical studies. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

4-(2-benzyltetrazol-5-yl)piperidine

InChI

InChI=1S/C13H17N5/c1-2-4-11(5-3-1)10-18-16-13(15-17-18)12-6-8-14-9-7-12/h1-5,12,14H,6-10H2

InChI Key

PBVSUZMFHGEOGH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NN(N=N2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Overview of Piperidine Derivatives

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight Key Functional Groups
4-((2-Benzyl)tetrazol-5-yl)piperidine Benzyltetrazolyl C₁₂H₁₅N₅ 229.29 Tetrazole, Benzyl
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine Benzodioxolylmethyl C₁₃H₁₇NO₂ 219.28 Benzodioxole
4-(1H-Imidazol-4-ylmethyl)-piperidine Imidazolylmethyl C₉H₁₅N₃ 165.24 Imidazole

Key Observations :

  • Tetrazole vs. Benzodioxole/Imidazole: The tetrazole group in the target compound introduces significant acidity (pKa ~4.5) compared to the non-acidic benzodioxole and weakly acidic imidazole (pKa ~6.8) .
  • Substituent Effects : The benzyl group enhances lipophilicity (predicted LogP ~2.5) compared to the more polar benzodioxole (LogP ~2.0) and imidazole (LogP ~1.2) derivatives, influencing membrane permeability and target binding .

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties of Piperidine Derivatives

Compound Name pKa (Key Group) Predicted LogP Solubility (mg/mL) Biological Target (Example)
This compound ~4.5 (tetrazole) 2.5 Low (hydrophobic) Angiotensin II receptor
4-Benzo[1,3]dioxol-5-ylmethyl-piperidine N/A 2.0 Moderate CNS targets (e.g., serotonin receptors)
4-(1H-Imidazol-4-ylmethyl)-piperidine ~6.8 (imidazole) 1.2 High Histamine receptors

Key Findings :

Acidity and Solubility : The tetrazole’s strong acidity enhances solubility in basic environments but reduces it in physiological pH, whereas imidazole derivatives exhibit better aqueous solubility due to weaker acidity .

Biological Targets: The tetrazole moiety aligns with angiotensin II receptor antagonists (e.g., losartan analogs), suggesting antihypertensive applications . Benzodioxole derivatives are associated with CNS activity due to structural similarity to neurotransmitters like serotonin .

Q & A

Q. What are the common synthetic routes for preparing 4-((2-Benzyl)tetrazol-5-yl)piperidine, and what are the critical reaction conditions?

The synthesis typically involves cyclization or coupling reactions. For example:

  • Tetrazole ring formation : A nitrile precursor can undergo [2+3] cycloaddition with sodium azide under acidic conditions.
  • Piperidine functionalization : The benzyl group is introduced via alkylation or nucleophilic substitution at the tetrazole's 2-position. Reaction conditions such as anhydrous solvents (e.g., DMF or THF), temperatures (60–100°C), and catalysts (e.g., Pd for coupling reactions) are critical for yield optimization .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is often required to isolate the product with >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • HPLC : Retention time and peak symmetry assess purity (>98% is typical for research-grade material) .
  • Mass spectrometry : HRMS validates the molecular ion ([M+H]+^+ expected at m/z ~284.2 for C13_{13}H17_{17}N5_5) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound analogs be resolved?

Contradictions often arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), buffer pH, or incubation time can alter activity. Standardize protocols using guidelines from PubChem or peer-reviewed methodologies .
  • Compound purity : Impurities from incomplete purification (e.g., residual solvents) may skew results. Validate purity via orthogonal methods (HPLC + NMR) before biological testing .
  • Structural analogs : Subtle changes (e.g., substitution at the tetrazole’s 1- vs. 2-position) can drastically alter binding affinity. Use computational docking (e.g., AutoDock Vina) to predict interactions with target proteins .

Q. What strategies optimize the reaction yield of this compound derivatives in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while toluene minimizes side reactions in cyclization .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in benzyl group introduction. Test ligands (e.g., XPhos) to reduce catalyst loading .
  • Temperature control : Lower temperatures (0–25°C) suppress byproduct formation in sensitive steps (e.g., tetrazole ring closure) .

Q. How can researchers design experiments to elucidate the interaction of this compound with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., GPCRs) using immobilized protein and compound concentrations (1 nM–10 µM) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd_d) to assess binding affinity and stoichiometry .
  • Mutagenesis studies : Replace key residues (e.g., Ser203^{203} in a target enzyme) to identify critical interaction sites .

Methodological Guidance

Q. What computational tools are recommended for modeling the pharmacokinetic (ADME) properties of this compound?

  • SwissADME : Predict bioavailability, LogP, and blood-brain barrier penetration based on structural descriptors .
  • Molinspiration : Calculate topological polar surface area (TPSA) to assess membrane permeability (TPSA <60 Å2^2 is ideal for CNS penetration) .
  • MD simulations : Use GROMACS to simulate binding stability over 100 ns trajectories .

Q. How should researchers address solubility challenges during in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; dilute in assay buffers containing cyclodextrins or surfactants (e.g., Tween-20) .
  • pH adjustment : For basic compounds like piperidines, prepare solutions at pH 4–5 (acetate buffer) to enhance solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.